molecular formula C28H38N2O6 B015227 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione CAS No. 72263-05-9

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Cat. No.: B015227
CAS No.: 72263-05-9
M. Wt: 498.6 g/mol
InChI Key: LAJRJVDLKYGLOO-NLISZJEWSA-N
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Mechanism of Action

Conglobatin is a unique C2-symmetrical macrodiolide derived from the bacterium Streptomyces conglobatus, exhibiting promising antitumor activity . This article will delve into the mechanism of action of Conglobatin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Conglobatin primarily targets the Heat Shock Protein 90 (Hsp90) and its co-chaperone Cell Division Cycle 37 (Cdc37) . Hsp90 is a chaperone protein that plays a crucial role in the folding, stability, and function of many proteins, including kinases, hormone receptors, and transcription factors . Cdc37 is a co-chaperone that assists Hsp90 in the folding of protein kinases .

Mode of Action

Conglobatin interacts with its targets by binding to the N-terminal domain of Hsp90, disrupting the Hsp90-Cdc37 complex formation . This disruption inhibits the interaction between Hsp90 and Cdc37, which is crucial for the stability and function of many client proteins . By inhibiting this interaction, Conglobatin can disrupt the normal functioning of these proteins, leading to potential antitumor effects .

Biochemical Pathways

The disruption of the Hsp90-Cdc37 interaction by Conglobatin affects the stability and function of many client proteins, including kinases, hormone receptors, and transcription factors . These proteins are involved in various biochemical pathways, including cell growth, differentiation, and apoptosis . By disrupting these pathways, Conglobatin can exert its antitumor effects .

Pharmacokinetics

It is known that conglobatin is an orally active compound , suggesting that it has good bioavailability

Result of Action

Conglobatin’s disruption of the Hsp90-Cdc37 interaction leads to the destabilization and dysfunction of many client proteins . This can result in the inhibition of cell growth and induction of apoptosis, contributing to its antitumor effects . In addition, Conglobatin has been shown to enhance the cytotoxicity of chemotherapeutic agents in cancer cells overexpressing ABCB1 or ABCG2, suggesting a potential role in reversing multidrug resistance .

Action Environment

It is known that the efficacy and stability of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances

Chemical Reactions Analysis

Types of Reactions: Conglobatin undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Properties

CAS No.

72263-05-9

Molecular Formula

C28H38N2O6

Molecular Weight

498.6 g/mol

IUPAC Name

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

InChI

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1

InChI Key

LAJRJVDLKYGLOO-NLISZJEWSA-N

Isomeric SMILES

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C

SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Canonical SMILES

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C

Synonyms

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 2
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 3
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 4
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 5
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 6
3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

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